Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H17N3O4 . It has a molecular weight of 279.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3O4/c1-2-20-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 114 - 116 degrees Celsius . The compound has a density of 1.276g/cm3 and a boiling point of 449.9ºC at 760mmHg .
Scientific Research Applications
Chemical Properties
“Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C13H17N3O4 . It has a molecular weight of 279.3 and a melting point between 114 - 116°C . It is a solid substance .
Tyrosinase Inhibitors
A novel series of 4-nitrophenylpiperazine derivatives, including “this compound”, was designed and synthesized as potential tyrosinase inhibitors . Tyrosinase is a key enzyme in the synthesis of melanin, a pigment that determines the color of mammalian skin, eyes, and hair . Aberrant production and accumulation of melanin can cause common pigmentary disorders . Therefore, these derivatives could be used in the development of treatments for these disorders .
Organic Compound Synthesis
Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . Therefore, “this compound” could potentially be used in the synthesis of these compounds .
Enzyme Kinetics Analysis
In the study of tyrosinase inhibitors, enzyme kinetics analysis revealed that one of the 4-nitrophenylpiperazine derivatives displayed mixed inhibition of the tyrosinase enzymatic reaction . This suggests that “this compound” could potentially be used in enzyme kinetics studies .
Molecular Docking Studies
Molecular docking was carried out in the enzyme’s active site to further investigate the enzyme-inhibitor interactions . This suggests that “this compound” could potentially be used in molecular docking studies .
Development of More Effective Tyrosinase Inhibitors
Based on the findings of the study on tyrosinase inhibitors, one of the 4-nitrophenylpiperazine derivatives shows promise as a lead structure for the design of potent tyrosinase inhibitors . This suggests that “this compound” could potentially be used in the development of more effective tyrosinase inhibitors .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate are currently unknown
Mode of Action
It’s known that many piperazine derivatives interact with their targets through a nucleophilic substitution reaction .
Biochemical Pathways
Piperazine derivatives are known to serve biological systems in a wide spectrum of metabolic pathways .
Pharmacokinetics
It’s known that the bioavailability of many drugs can be influenced by factors such as the drug’s chemical structure, formulation, route of administration, and the patient’s physiological condition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, presence of other chemicals, and the specific biological environment within the body.
properties
IUPAC Name |
ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-2-20-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMNLUNMWNYMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387897 | |
Record name | Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16154-60-2 | |
Record name | Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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